Deoxyadenosine-phosphate

Description

Foundational Significance in Nucleic Acid Biochemistry

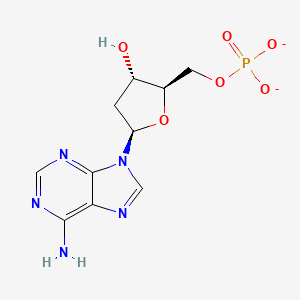

Deoxyadenosine (B7792050) phosphates are deoxyribonucleotides, which serve as the monomeric units of DNA. biologyonline.combiologyonline.com Structurally, they consist of three core components: a nitrogenous base (adenine), a five-carbon sugar (deoxyribose), and one or more phosphate (B84403) groups. biologyonline.comexcedr.com The deoxyribose sugar in these nucleotides differs from the ribose sugar found in ribonucleic acids (RNA) by the absence of a hydroxyl (-OH) group at the 2' carbon position. biologyonline.combiologyonline.comwikipedia.org This structural difference is critical, contributing to the greater stability of DNA compared to RNA, making it suitable for its role as the long-term repository of genetic information.

The sequence of these and other deoxyribonucleotides in a DNA strand encodes the genetic instructions used in the development, functioning, growth, and reproduction of all known organisms and many viruses. The phosphate groups and deoxyribose sugars form the backbone of the DNA molecule, with the adenine (B156593) base projecting inwards to form a specific hydrogen bond pairing with thymine (B56734) on the complementary strand, a cornerstone of the DNA double helix structure. biologyonline.comvaia.com

Overview of Deoxyadenosine Monophosphate (dAMP), Diphosphate (B83284) (dADP), and Triphosphate (dATP) Forms

The deoxyadenosine phosphates exist in three primary forms, distinguished by the number of phosphate groups attached to the 5' carbon of the deoxyribose sugar. biologyonline.com

Deoxyadenosine Monophosphate (dAMP): Also known as deoxyadenylic acid, dAMP is the foundational structure, comprising one phosphate group. biologyonline.comwikipedia.org It is a monomer used in DNA and can be formed through the hydrolysis of dATP or the reduction of adenosine (B11128) monophosphate (AMP). biologyonline.comwikipedia.org In cellular metabolism, dAMP serves as a precursor that can be phosphorylated to form dADP and subsequently dATP. biologyonline.comfoodb.ca

Deoxyadenosine Diphosphate (dADP): With two phosphate groups, dADP is an intermediate in the phosphorylation pathway that converts dAMP to dATP. wikipedia.orgebi.ac.uk The enzyme adenylate kinase facilitates the conversion of dAMP into dADP. foodb.ca While primarily a transitional molecule, dADP also plays a role in cellular metabolism and can act as an inhibitor for certain enzymes. ebi.ac.uksigmaaldrich.com

Deoxyadenosine Triphosphate (dATP): As a purine (B94841) nucleoside triphosphate, dATP contains three phosphate groups and is a fundamental building block for DNA synthesis. excedr.comwikipedia.orgbaseclick.eu During DNA replication, the enzyme DNA polymerase incorporates dATP into a growing DNA strand, complementary to a thymine base on the template strand. biologyonline.combaseclick.eu The cleavage of the two terminal phosphate groups (as pyrophosphate) provides the energy required to form the phosphodiester bond that links the nucleotides together. excedr.combaseclick.eu Beyond its role as a substrate, dATP also functions as an allosteric regulator of enzymes like ribonucleotide reductase, which is crucial for producing deoxyribonucleotides. wikipedia.orgcaymanchem.com

Table 1: Properties of Deoxyadenosine Phosphates

| Property | Deoxyadenosine Monophosphate (dAMP) | Deoxyadenosine Diphosphate (dADP) | Deoxyadenosine Triphosphate (dATP) |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₄N₅O₆P wikipedia.org | C₁₀H₁₅N₅O₉P₂ wikipedia.org | C₁₀H₁₆N₅O₁₂P₃ wikipedia.org |

| Molar Mass | 331.222 g/mol wikipedia.org | 411.20 g/mol ebi.ac.uk | 491.1816 g/mol excedr.com |

| Primary Role | DNA monomer, Precursor for dADP/dATP biologyonline.comwikipedia.org | Intermediate in dATP synthesis foodb.cawikipedia.org | DNA synthesis substrate, Energy source for polymerization excedr.combaseclick.eu |

| Number of Phosphate Groups | 1 biologyonline.com | 2 wikipedia.org | 3 excedr.com |

Historical Perspectives on Deoxyadenosine Phosphate Research

The study of deoxyadenosine phosphates is intrinsically linked to the broader history of nucleic acid research. Following the discovery of DNA, significant efforts were directed toward understanding its composition and synthesis.

The concept of α-anomers of nucleosides, which differ in the stereochemistry of the bond connecting the base to the sugar, was first proposed in the mid-20th century. rsc.org An α-nucleoside derivative was first identified in 1955 within what is now known as nicotinamide (B372718) adenine dinucleotide (NAD). rsc.org The first chemical synthesis of α-deoxyadenosine was reported by Ness and his colleagues in 1960. rsc.org

Early research focused on elucidating the pathways of nucleotide metabolism. E. Scarano's work in 1958 investigated the incorporation of adenine into deoxyadenylic acid (dAMP), providing insights into the synthesis of these crucial molecules. umaryland.edu Subsequent studies explored the enzymatic processes involved, such as the function of polynucleotide phosphorylase in polymerizing dADP and the role of kinases in the phosphorylation of dAMP and dADP to form dATP. ebi.ac.uknih.gov

Table 2: Key Research Findings on Deoxyadenosine Phosphates

| Finding | Significance | Key Compound(s) |

|---|---|---|

| dATP serves as a direct substrate for DNA polymerase, providing the building blocks and energy for DNA strand elongation. baseclick.eu | Elucidated the fundamental mechanism of DNA replication. | dATP |

| High concentrations of dATP act as a noncompetitive inhibitor of ribonucleotide reductase. wikipedia.orgcaymanchem.com | Revealed a critical feedback loop for regulating the de novo synthesis of all four deoxyribonucleotides. | dATP |

| dAMP can be converted to dADP by the enzyme adenylate kinase. foodb.ca | Identified a key step in the salvage and synthesis pathway for producing dATP. | dAMP, dADP |

| In Bacillus subtilis, bound dAMP in ribonucleotide reductase enhances the enzyme's susceptibility to inhibition by dATP. pnas.org | Uncovered a more complex regulatory mechanism involving multiple deoxyadenosine phosphate forms. | dAMP, dATP |

| The accumulation of dATP is a hallmark of adenosine deaminase (ADA) deficiency, leading to immunodeficiency. ebi.ac.ukwikipedia.org | Linked deoxyadenosine phosphate metabolism to a specific human genetic disorder. | dATP |

Structure

3D Structure

Properties

CAS No. |

5704-05-2 |

|---|---|

Molecular Formula |

C10H12N5O6P-2 |

Molecular Weight |

329.21 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/p-2/t5-,6+,7+/m0/s1 |

InChI Key |

KHWCHTKSEGGWEX-RRKCRQDMSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Cellular Biosynthesis and Catabolism of Deoxyadenosine Phosphates

Endogenous Pathways of Deoxyadenosine (B7792050) Triphosphate (dATP) Synthesis

The primary route for the production of dATP within the cell is a stepwise phosphorylation cascade that begins with deoxyadenosine monophosphate (dAMP). nih.gov This process ensures a ready supply of dATP for DNA replication, a critical process for cell division and maintenance of genomic integrity. ontosight.ai

Enzymatic Conversion from Deoxyadenosine Monophosphate (dAMP)

The journey from dAMP to dATP involves a two-step phosphorylation process. nih.govscirp.org First, dAMP is converted to deoxyadenosine diphosphate (B83284) (dADP). nih.govontosight.ai This initial phosphorylation is a crucial control point in the pathway. Subsequently, dADP is further phosphorylated to yield the final product, dATP. nih.govresearchgate.net This sequential addition of phosphate (B84403) groups is essential for activating the deoxyadenosine molecule for its role in DNA synthesis. ontosight.ai The entire process is designed to be highly efficient, with some engineered systems achieving over 90% conversion of dAMP to dATP. nih.gov

Role of Adenylate Kinase and Pyruvate (B1213749) Kinase in dATP Generation

Two key enzymes, adenylate kinase (also known as dAMP kinase) and pyruvate kinase, are instrumental in the conversion of dAMP to dATP. scirp.orgresearchgate.netexcedr.com Adenylate kinase catalyzes the first phosphorylation step, transferring a phosphate group from ATP to dAMP to form dADP and leaving behind ADP. ontosight.airesearchgate.net The reaction can be summarized as: dAMP + ATP → dADP + ADP. ontosight.ai

Following this, pyruvate kinase takes over to complete the synthesis of dATP. researchgate.netexcedr.com It facilitates the transfer of a phosphate group from a high-energy donor, such as phosphoenolpyruvate (B93156) (PEP), to dADP. researchgate.net This reaction is a critical energy-transferring step. researchgate.net The coordinated action of these two kinases ensures the efficient and selective conversion of dAMP into dATP, ready to be incorporated into newly synthesized DNA strands. researchgate.netexcedr.com In some biotechnological applications, these enzymes are co-expressed in engineered bacteria to streamline the production of dATP from dAMP. scirp.org

Deoxyribonucleoside Salvage Pathways

In addition to de novo synthesis, cells employ salvage pathways to recycle deoxyribonucleosides, including deoxyadenosine, which are derived from the breakdown of DNA or from extracellular sources. snmjournals.orgresearchgate.net This recycling mechanism is a crucial alternative route for providing the necessary building blocks for DNA synthesis, particularly in tissues with limited de novo synthesis capacity. snmjournals.orgbasicmedicalkey.com

Deoxyadenosine Kinase (dAK) Activity and Substrate Specificity

At the heart of the deoxyadenosine salvage pathway lies the enzyme deoxyadenosine kinase (dAK). nih.govnih.gov dAK is a type of deoxyribonucleoside kinase (dNK) that catalyzes the phosphorylation of deoxyadenosine. oup.comnih.gov The substrate specificity of dAK is a critical aspect of its function. While its primary substrate is deoxyadenosine, some dAK enzymes can also phosphorylate other deoxyribonucleosides, such as deoxycytidine. uniprot.org The enzyme's affinity for its substrates can vary significantly between different organisms. oup.com For instance, the dAK from the parasite Giardia intestinalis exhibits a remarkably high affinity for deoxyadenosine. biorxiv.org The activity of dAK is often regulated by feedback inhibition, where the end product, dATP, can bind to the enzyme and reduce its activity. uniprot.orgnih.gov

| Enzyme | Organism | Primary Substrate(s) | Notes |

| Deoxyadenosine Kinase (dAK) | Mycoplasma mycoides | Deoxyadenosine | Structure has been determined, providing insights into substrate specificity. nih.gov |

| Deoxyadenosine Kinase (dAK) | Giardia intestinalis | Deoxyadenosine | Exhibits very high catalytic efficiency for deoxyadenosine. oup.comnih.gov |

| Deoxyadenosine/deoxycytidine kinase | Bacillus subtilis | Deoxyadenosine, Deoxycytidine | Plays a key role in generating dATP and dCTP. uniprot.org |

| Deoxyribonucleoside Kinase (dNK) | Drosophila melanogaster | Broad (multisubstrate) | Has a wider substrate cleft, contributing to its broad specificity. nih.gov |

| Deoxyguanosine Kinase (dGK) | Human | Purine (B94841) deoxyribonucleosides | Highly specific for purine substrates. nih.gov |

Phosphorylation of Deoxyadenosine to Deoxyadenosine Monophosphate

The first and rate-limiting step in the salvage of deoxyadenosine is its phosphorylation to deoxyadenosine monophosphate (dAMP). oup.comresearchgate.net This reaction is catalyzed by deoxyadenosine kinase (dAK), which transfers a phosphate group from a phosphate donor, typically ATP, to the 5' hydroxyl group of the deoxyadenosine molecule. nih.govnih.gov The resulting dAMP can then enter the main nucleotide synthesis pathway to be converted into dADP and subsequently dATP. laboratorynotes.comnih.gov This initial phosphorylation is a critical activation step, trapping the deoxyadenosine within the cell and committing it to further metabolic processing. nih.gov

The reaction is as follows: Deoxyadenosine + ATP → dAMP + ADP. uniprot.org

Structural Basis of Deoxyribonucleoside Kinase Tetramerization and Substrate Affinity

Recent structural studies have revealed fascinating insights into how the structure of deoxyribonucleoside kinases influences their function. biorxiv.org In a notable example, the deoxyadenosine kinase from the parasite Giardia intestinalis forms a unique tetrameric structure, meaning it is composed of four identical protein subunits. biorxiv.orgbiorxiv.org This tetramerization is crucial for its high substrate affinity. biorxiv.orgbiorxiv.org

Deoxyadenosine and 5'-Deoxyadenosine (B1664650) Metabolic Shunts

Deoxyadenosine and its related compound, 5'-deoxyadenosine (5dAdo), are byproducts of various essential cellular processes. asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov The accumulation of these molecules can be toxic, inhibiting the activity of crucial enzymes like radical S-adenosylmethionine (SAM) enzymes. karger.comacs.org Consequently, cells have evolved metabolic pathways, or shunts, to recycle or detoxify these byproducts. karger.com

Dihydroxyacetone Phosphate (DHAP) Shunt for 5'-Deoxyadenosine Metabolism

A significant pathway for the metabolism of 5dAdo in many bacteria is the dihydroxyacetone phosphate (DHAP) shunt. asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov This metabolic route converts 5dAdo into dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis, and acetaldehyde. asm.orgnih.govasm.orgnih.govresearchgate.netnih.govkarger.com The DHAP shunt is analogous to the catabolism of 6-deoxy-hexose (B7796470) sugars like fucose and rhamnose in E. coli. nih.govkarger.com

The initial step in the shunt involves the cleavage of 5dAdo. In some organisms, this is carried out by a nucleosidase, such as Pfs (also known as MtnN), which breaks the bond between the adenine (B156593) base and the 5-deoxyribose sugar. asm.orgbiorxiv.org This releases adenine, which can be salvaged, and 5-deoxyribose (5dR). nih.gov In other organisms, a bifunctional nucleosidase/phosphorylase (MtnP) can directly convert 5dAdo to 5-deoxyribose-1-phosphate (5dR-1P). asm.orgkarger.com

Following the initial cleavage, the 5-deoxyribose moiety undergoes a series of enzymatic reactions. If 5dR is produced, it is first phosphorylated by a kinase (MtnK or DrdK) to form 5dR-1P. karger.comnih.govbiorxiv.org This intermediate is then isomerized to 5-deoxyribulose-1-phosphate (5dRu-1P) by an isomerase (MtnA or DrdI). karger.comnih.govbiorxiv.orgresearchgate.net Finally, an aldolase (B8822740) (Ald2 or DrdA) cleaves 5dRu-1P into DHAP and acetaldehyde. karger.comnih.govbiorxiv.orgresearchgate.net

Enzymes Involved in DHAP Shunt Pathways

The DHAP shunt is carried out by a series of specific enzymes. In some bacteria, like certain strains of E. coli, the genes for these enzymes are clustered together. asm.org The core enzymes of the DHAP shunt and their functions are detailed in the table below.

| Enzyme Name(s) | Function |

| Pfs (MtnN) | Nucleosidase that cleaves 5'-deoxyadenosine into adenine and 5-deoxyribose. asm.orgbiorxiv.org |

| MtnP | A bifunctional nucleosidase/phosphorylase that can replace the separate nucleosidase and kinase. asm.org |

| MtnK, DrdK | Kinases that phosphorylate 5-deoxyribose to 5-deoxyribose-1-phosphate. karger.combiorxiv.org |

| MtnA, DrdI | Isomerases that convert 5-deoxyribose-1-phosphate to 5-deoxyribulose-1-phosphate. karger.combiorxiv.orgresearchgate.net |

| Ald2, DrdA | Aldolases that cleave 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate and acetaldehyde. karger.combiorxiv.orgresearchgate.net |

It is noteworthy that in some organisms, the enzymes of the methionine salvage pathway (MSP) exhibit promiscuous activity and can catalyze steps in the DHAP shunt. karger.comnih.govbiorxiv.org For example, in Rhodospirillum rubrum, the enzymes of the MSP are believed to be responsible for 5dAdo metabolism. karger.com In contrast, organisms like Bacillus thuringiensis possess a dedicated set of paralogous enzymes (DrdK, DrdI, DrdA) for this purpose. karger.combiorxiv.org

Utilization of 5'-Deoxyadenosine as a Carbon Source via DHAP Shunt

Beyond its role in detoxification, the DHAP shunt can serve as a mechanism for carbon assimilation, enabling certain bacteria to utilize 5dAdo as a growth substrate. asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov In some extraintestinal pathogenic E. coli (ExPEC) strains, the DHAP shunt allows for the use of externally acquired 5'-deoxynucleosides and 5-deoxy-pentose sugars for growth. nih.govasm.org This capability is particularly relevant under aerobic conditions and during anaerobic respiration with trimethylamine (B31210) N-oxide (TMAO), but not during fermentation or anaerobic respiration with nitrate. asm.orgasm.orgnih.govresearchgate.net This suggests the DHAP shunt may be advantageous for these pathogenic strains in specific environments found outside the gut, such as the bloodstream or urinary tract. asm.orgnih.govnih.govnih.gov

The introduction of the DHAP shunt gene cluster into commensal E. coli strains that normally lack it is sufficient to enable them to grow using 5dAdo and its derivatives as a sole carbon source under aerobic conditions. nih.govasm.org This highlights the direct role of this pathway in carbon and energy metabolism. asm.orgnih.govnih.govnih.gov

Alternative 5'-Deoxyadenosine Salvage Mechanisms

While the DHAP shunt is a prevalent strategy, alternative pathways for 5dAdo salvage exist in different organisms.

In the cyanobacterium Synechococcus elongatus, an unusual salvage pathway has been identified where 5dAdo is cleaved by a promiscuous MTA/5dAdo phosphorylase to form 5dR-1P. karger.comnih.gov This intermediate can then be dephosphorylated to 5-deoxyribose or further processed to synthesize the bioactive deoxy-sugar 7-deoxysedoheptulose. karger.comnih.gov

In the methanogenic archaeon Methanocaldococcus jannaschii, a 5'-deoxyadenosine deaminase (DadD) has been identified that specifically catalyzes the deamination of 5dAdo to 5'-deoxyinosine. nih.gov This is proposed to be part of a salvage pathway where the 5'-deoxyribose moiety is further metabolized. nih.gov This is particularly important in methanogens that lack the typical MTA/SAH nucleosidase found in other organisms. nih.gov

Some parasites, such as Schistosoma mansoni, rely on purine salvage pathways to meet their nucleotide requirements. In these organisms, a 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) has been shown to be capable of using adenosine (B11128) and 2'-deoxyadenosine (B1664071) as substrates to produce adenine, highlighting another variation in the metabolism of adenosine-related compounds. plos.org

Regulation of Deoxynucleoside Triphosphate (dNTP) Pool Homeostasis

The maintenance of balanced intracellular pools of deoxynucleoside triphosphates (dNTPs) is critical for cellular function and genomic stability. pnas.orgnih.govuiowa.edu This homeostasis is achieved through the coordinated action of three main pathways: de novo biosynthesis, salvage of pre-existing nucleosides, and nucleotide catabolism. nih.govresearchgate.net

The de novo synthesis of dNTPs is a complex process that begins with the conversion of glucose to ribose-5-phosphate. researchgate.net A key rate-limiting step is catalyzed by the enzyme ribonucleotide reductase (RNR), which reduces ribonucleoside diphosphates to their deoxy-forms. nih.govresearchgate.net The salvage pathway recycles nucleosides from the breakdown of nucleic acids or from the extracellular environment, with deoxynucleoside kinases playing a crucial role. researchgate.net

Catabolism of dNTPs involves their breakdown into deoxynucleosides and ultimately to their constituent bases and deoxyribose. researchgate.net A key enzyme in dNTP catabolism is the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a triphosphohydrolase that degrades dNTPs directly to deoxynucleosides and triphosphate. pnas.orgnih.govresearchgate.net The expression and activity of these synthetic and catabolic enzymes are tightly regulated throughout the cell cycle to meet the demands of DNA replication and repair. pnas.org

Mechanisms of dNTP Pool Imbalance and Genetic Consequences

Disruptions in the carefully regulated dNTP pools can have severe genetic consequences. mdpi.combiologists.com Imbalances, where the relative concentrations of the four dNTPs are altered, can arise from mutations in the enzymes involved in dNTP metabolism, such as RNR, or from dysregulation of their expression. nih.govmdpi.combiologists.com

An imbalanced dNTP pool can lead to increased mutation rates by reducing the fidelity of DNA polymerases. pnas.orgnih.gov For example, an excess of one dNTP can increase the likelihood of its misincorporation opposite a non-complementary base in the template DNA strand. nih.gov While DNA proofreading and mismatch repair (MMR) mechanisms can correct many of these errors, a high rate of misincorporation can saturate the MMR system. mdpi.complos.org

Studies in yeast with mutations in RNR that cause specific dNTP pool imbalances have demonstrated distinct mutational signatures. nih.gov For instance, elevated levels of dTTP and dCTP lead to different types of mutations compared to elevated levels of dATP and dGTP. nih.gov These imbalances can promote both base substitutions and insertion-deletion mutations. nih.govoup.com

Furthermore, dNTP pool imbalances can affect DNA replication dynamics and cell cycle progression. mdpi.combiologists.com Severe depletion of dNTPs can trigger replication stress and activate DNA damage response pathways, potentially leading to cell cycle arrest or senescence. biologists.com Conversely, while some dNTP imbalances increase mutation frequencies, they may not necessarily impede cell cycle progression, allowing cells with genomic alterations to continue dividing. mdpi.com The consequences of dNTP pool imbalances underscore the critical importance of maintaining nucleotide homeostasis for preserving genome integrity. mdpi.combiologists.com

Enzymatic Control of Intracellular dNTP Concentrations

The intracellular concentrations of deoxyribonucleoside triphosphates (dNTPs), including deoxyadenosine triphosphate (dATP), are meticulously controlled to ensure accurate DNA synthesis. nih.govkarger.com This regulation is crucial as both insufficient and excessive levels of dNTPs can lead to increased mutation rates. nih.govoregonstate.edu The primary enzyme responsible for the de novo synthesis of dNTPs is ribonucleotide reductase (RNR). nih.govbiologists.com RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are subsequently phosphorylated to form dNTPs. nih.govkarger.com

Another key enzyme involved in regulating dNTP pools is SAMHD1, a dNTP triphosphohydrolase. biologists.compnas.org SAMHD1 contributes to dNTP homeostasis by degrading dNTPs into deoxynucleosides and triphosphates. biologists.comresearchgate.net The expression and activity of RNR and SAMHD1 are often inversely correlated during the cell cycle, with RNR activity peaking during the S phase to support DNA replication, while SAMHD1 helps maintain low dNTP levels in non-dividing cells. pnas.org

Table 1: Key Enzymes in the Regulation of dNTP Concentrations

| Enzyme | Function | Allosteric Activators | Allosteric Inhibitors |

|---|---|---|---|

| Ribonucleotide Reductase (RNR) | Catalyzes the de novo synthesis of dNDPs from NDPs. nih.gov | ATP diva-portal.org | dATP diva-portal.org |

| SAMHD1 | Degrades dNTPs into deoxynucleosides and triphosphate. biologists.comresearchgate.net | dGTP oregonstate.edu | - |

Catabolic Routes of Deoxyadenosine Phosphates

The breakdown of deoxyadenosine phosphates is a critical process for salvaging purine bases and maintaining cellular homeostasis. This catabolism prevents the accumulation of potentially toxic intermediates and ensures that the components can be recycled. ontosight.ai

Dephosphorylation of Deoxyadenosine Monophosphate

A key step in the catabolism of deoxyadenosine phosphates is the dephosphorylation of deoxyadenosine monophosphate (dAMP) to deoxyadenosine. This reaction is part of a substrate cycle that helps regulate the dATP pool. nih.gov In cultured mammalian cells, deoxyadenosine has been identified as a major breakdown product of dATP. nih.gov This suggests a pathway where dATP is sequentially dephosphorylated to dADP and then to dAMP, which is finally converted to deoxyadenosine. While specific enzymes catalyzing the direct dephosphorylation of dAMP in this context are part of a broader group of nucleotidases, studies have shown that dATP accumulation can stimulate the dephosphorylation of inosine (B1671953) monophosphate (IMP) by a cytoplasmic nucleotidase, indicating a complex regulatory network. nih.gov The resulting deoxyadenosine can then be excreted from the cell or enter further catabolic pathways. nih.gov

Glycosidic Bond Cleavage of Deoxyadenosine

Once deoxyadenosine is formed, the N-glycosidic bond linking the adenine base to the deoxyribose sugar can be cleaved. ontosight.ai This reaction is primarily catalyzed by the enzyme purine nucleoside phosphorylase (PNP). ontosight.aiuniprot.org PNP facilitates the phosphorolytic cleavage of deoxyadenosine in the presence of inorganic phosphate, yielding adenine and deoxyribose-1-phosphate. ontosight.ai

The reaction is as follows: Deoxyadenosine + Phosphate ⇌ Adenine + Deoxyribose-1-phosphate ontosight.ai

This cleavage is a crucial step in the purine salvage pathway, allowing the cell to reuse the adenine base for the synthesis of new nucleotides. ontosight.ai The enzyme adenine DNA glycosylase, also known as MutY, is also involved in cleaving the glycosidic bond of 2'-deoxyadenosine, particularly in the context of DNA base excision repair. acs.org Theoretical studies suggest that glutamic acid and water molecules within the enzyme's active site facilitate this cleavage. acs.org

Oxidative Pathways in Deoxyribose and Deoxyribonate Catabolism

The deoxyribose-1-phosphate generated from the cleavage of deoxyadenosine is further catabolized. A well-known pathway involves the enzyme deoxyribose-phosphate aldolase (DERA), which reversibly cleaves 2-deoxy-D-ribose 5-phosphate into D-glyceraldehyde 3-phosphate and acetaldehyde. ebi.ac.ukyoutube.com This allows the products to enter central metabolic pathways like glycolysis. youtube.com

Recent research has also identified novel oxidative pathways for the catabolism of deoxyribose, particularly in bacteria. asm.orgnih.gov In some bacteria, such as Pseudomonas simiae, deoxyribose can be catabolized through a series of oxidation steps. asm.orgosti.gov This proposed pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized to ketodeoxyribonate. asm.orgnih.gov Subsequently, the molecule is cleaved to yield acetyl-CoA and glyceryl-CoA. asm.orgnih.gov This oxidative route provides an alternative to the canonical aldolase-dependent pathway for utilizing the carbon skeleton of deoxyribose. asm.org Deoxyribonate itself can be a metabolic waste product, and these oxidative pathways may have primarily evolved to catabolize it. asm.orgnih.govosti.gov

Table 2: Catabolic Enzymes of Deoxyadenosine and its Derivatives

| Enzyme | Substrate | Product(s) | Pathway |

|---|---|---|---|

| 5'-Nucleotidase (family) | Deoxyadenosine monophosphate (dAMP) | Deoxyadenosine + Phosphate | Dephosphorylation |

| Purine Nucleoside Phosphorylase (PNP) | Deoxyadenosine | Adenine + Deoxyribose-1-phosphate | Glycosidic Bond Cleavage ontosight.ai |

| Deoxyribose-phosphate aldolase (DERA) | 2-Deoxy-D-ribose 5-phosphate | D-glyceraldehyde 3-phosphate + Acetaldehyde | Deoxyribose Catabolism ebi.ac.uk |

| Deoxyribose Dehydrogenase | Deoxyribose | Deoxyribonolactone | Oxidative Deoxyribose Catabolism asm.org |

| Deoxyribonolactonase | Deoxyribonolactone | Deoxyribonate | Oxidative Deoxyribose Catabolism asm.org |

Molecular Functions and Enzymatic Interactions

Deoxyadenosine (B7792050) Triphosphate (dATP) as a Substrate in DNA Synthesis and Repair

Deoxyadenosine triphosphate is one of the four essential deoxynucleoside triphosphates (dNTPs) that function as substrates for DNA polymerases during the synthesis and repair of DNA. baseclick.eumedchemexpress.comclinisciences.com

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. baseclick.eumedchemexpress.com These enzymes utilize dATP, along with deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP), to construct new DNA strands. baseclick.euclinisciences.com The process involves the DNA polymerase reading a template strand of DNA and incorporating the corresponding complementary nucleotide into the new strand. uthscsa.edu Several key DNA polymerases are involved in this process, including DNA polymerase alpha, which initiates DNA replication, and DNA polymerase delta, which is responsible for the elongation of the DNA strands. ontosight.ai

The elongation of a new DNA strand occurs through the formation of phosphodiester bonds. ontosight.ai This chemical bond links the 3' carbon atom of one sugar molecule to the 5' carbon atom of another. wikipedia.org During this process, DNA polymerase catalyzes a reaction where the 3'-hydroxyl (-OH) group of the last nucleotide on the growing DNA strand attacks the alpha-phosphate group of the incoming dATP molecule. ontosight.aiexcedr.com This reaction results in the formation of a phosphodiester bond and the release of a pyrophosphate molecule (PPi), providing the energy required for the reaction to proceed. nih.govbaseclick.eu

A crucial aspect of DNA replication and integrity is the principle of complementary base pairing. baseclick.eusavemyexams.com The adenine (B156593) base of dATP specifically pairs with the thymine (B56734) (T) base on the template DNA strand. fiveable.mebiologyonline.com This pairing is stabilized by two hydrogen bonds. libretexts.org This precise pairing ensures the accurate copying of the genetic code from the template strand to the newly synthesized strand, a fundamental requirement for maintaining genetic stability. baseclick.eusavemyexams.com

Formation of Phosphodiester Bonds in DNA Elongation

Regulatory Roles in Enzyme Activity

Beyond its role as a direct substrate in DNA synthesis, dATP also functions as a critical allosteric regulator of key enzymes involved in nucleotide metabolism.

Ribonucleotide reductase (RNR) is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of dNTPs. caymanchem.comhhu.de High concentrations of dATP act as a noncompetitive inhibitor of ribonucleotide reductase. wikipedia.orgcaymanchem.comnih.gov This means that dATP binds to an allosteric site on the enzyme, distinct from the active site, and induces a conformational change that reduces the enzyme's activity. nih.govelifesciences.org This feedback inhibition is a crucial mechanism for maintaining a balanced pool of dNTPs within the cell, which is essential for accurate DNA replication and repair. fiveable.me

Deoxyadenosine kinase (dAK) is an enzyme that phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP), the first step in its conversion to dATP. oup.combiorxiv.org The triphosphate form, dATP, acts as an inhibitor of dAK. oup.com This product inhibition is a common regulatory mechanism in metabolic pathways. In the case of dAK from the parasite Giardia intestinalis, dATP has been shown to be a mixed-type inhibitor, interfering with the binding of the deoxyadenosine substrate. biorxiv.org Research has also indicated that in human lymphoblastoid cells, adenosine (B11128) kinase is involved in the phosphorylation of deoxyadenosine, and the accumulation of dATP can be toxic. pnas.org Furthermore, inhibiting adenosine kinase can prevent the accumulation of dATP in certain cellular models of adenosine deaminase deficiency. nih.govjci.org

Interactive Data Table

| Enzyme | Function | Interaction with dATP | Type of Interaction |

| DNA Polymerase | Synthesizes DNA strands | Substrate | Catalytic |

| Ribonucleotide Reductase | Converts ribonucleotides to deoxyribonucleotides | Allosteric Regulator | Noncompetitive Inhibition |

| Deoxyadenosine Kinase | Phosphorylates deoxyadenosine | Inhibitor | Feedback Inhibition |

Noncompetitive Inhibition of Ribonucleotide Reductase by dATP

Interaction with DNA-Modifying Enzymes

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair and genomic stability. nih.gov The activation of PARP-1, a key member of this family, is a critical step in the cellular response to DNA damage. This activation is triggered by the enzyme's detection of DNA strand breaks. nih.govnih.gov

Research has shown that various forms of DNA can activate PARP, with studies identifying an octanucleotide as the most effective activator. nih.gov This indicates that short DNA duplexes, such as oligodeoxyadenosine phosphate (B84403) duplexes, are potent stimulators of PARP activity. The process involves the N-terminal zinc-finger domain of PARP-1 binding to the DNA break, which initiates the synthesis of a poly(ADP-ribose) (PAR) chain. nih.gov This PAR chain then acts as a signal to recruit other DNA repair proteins to the site of damage. nih.gov

Furthermore, specific members of the PARP family exhibit preferential activation by certain DNA structures. PARP-2 and PARP-3, for instance, are selectively activated by DNA breaks that have a 5' phosphate group. nih.govoncotarget.com This suggests a specialized role for these enzymes in responding to particular types of DNA damage intermediates that are ready for ligation. nih.gov The WGR domain is the central regulatory domain for PARP-2 and PARP-3, and it is sensitive to the nature of the DNA break. nih.govoncotarget.com In contrast, PARP-1's activation is less dependent on the phosphorylation state of the DNA break. oncotarget.com

Table 1: PARP Activation by DNA Structures

| PARP Family Member | Activating DNA Structure | Key Regulatory Domain |

|---|---|---|

| PARP-1 | DNA strand breaks (less sensitive to phosphorylation state) oncotarget.com | Zinc-finger domain nih.gov |

| PARP-2 | DNA breaks with a 5' phosphate nih.govoncotarget.com | WGR domain nih.govoncotarget.com |

| PARP-3 | DNA breaks with a 5' phosphate (especially single-strand nicks) nih.govoncotarget.com | WGR domain nih.govoncotarget.com |

Deoxyadenosine Triphosphate (dATP) in Cellular Energy Transfer

Deoxyadenosine triphosphate (dATP) is primarily known as one of the four building blocks for DNA synthesis. nih.govoncotarget.com However, it also plays a significant role in cellular energy transfer, in some cases acting as a substitute for adenosine triphosphate (ATP).

In certain cellular contexts, dATP can effectively compensate for a lack of ATP, thereby maintaining cell viability. A notable example is observed in human erythrocytes (red blood cells) where ATP levels are depleted. In adenosine deaminase (ADA)-inhibited red cells, dATP can almost completely replace ATP. nih.gov

Studies have demonstrated that these dATP-rich erythrocytes maintain their normal shape, lactate (B86563) production, nucleotide consumption, and osmotic fragility. nih.gov This indicates that dATP can serve as an energy-transferring molecule to support essential cellular functions and preserve cell viability in the absence of sufficient ATP. nih.gov In contrast, cells that are simply depleted of ATP without a dATP substitute show reduced viability. nih.gov

Table 2: Functional Comparison of Erythrocytes with ATP vs. dATP

| Cellular Characteristic | Erythrocytes with ATP | Erythrocytes with dATP (in ADA-inhibited cells) |

|---|---|---|

| Cell Shape | Normal | Normal nih.gov |

| Lactate Production | Normal | Normal nih.gov |

| Nucleotide Consumption | Normal | Normal nih.gov |

| Cell Viability | Maintained | Maintained nih.gov |

In muscle cells, dATP can function as an alternative energy substrate to ATP for myosin, the motor protein responsible for muscle contraction. The process of muscle contraction involves the formation and cycling of cross-bridges between myosin and actin filaments.

Research indicates that dATP can enhance the kinetics of cross-bridge binding and cycling. It facilitates the transition of myosin heads from a state of low ATP consumption to a state of higher ATP consumption, which is associated with a greater number of cross-bridges being formed. By acting as an energy source, dATP can increase the probability of cross-bridge formation, which in turn can lead to improved muscle function, including both contraction and relaxation. This effect of dATP on myosin has led to its investigation as a potential therapeutic agent for conditions like heart failure.

The fundamental mechanism of cross-bridge formation involves the myosin head attaching to actin. The energy for the subsequent power stroke, where the actin filament is pulled, is provided by the hydrolysis of a nucleotide triphosphate like ATP or dATP. The binding of a new nucleotide triphosphate molecule is then required to detach the myosin head, allowing the cycle to repeat.

Deoxyadenosine Phosphates in Genetic and Cellular Processes

Maintenance of Genomic Integrity and Replication Fidelity

The integrity of the genome relies on the precise and accurate replication of DNA. This process is highly dependent on a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs). The accumulation of deoxyadenosine (B7792050) phosphates can severely disrupt this balance, compromising both DNA synthesis and the subsequent repair of any damage incurred.

Deoxyadenosine triphosphate (dATP) is one of the four essential building blocks required by DNA polymerases to synthesize new DNA strands. baseclick.eulaboratorynotes.com During replication, dATP is incorporated into the growing DNA chain opposite a thymine (B56734) base on the template strand. laboratorynotes.com However, cellular health depends on a tightly controlled balance of dATP, dGTP, dCTP, and dTTP. baseclick.eulaboratorynotes.com

An excess of deoxyadenosine, which is readily phosphorylated to dATP within the cell, leads to a significant inhibition of DNA synthesis. nih.gov This inhibitory effect is not due to a direct lack of the adenine-containing building block, but rather a consequence of feedback inhibition on a critical enzyme, ribonucleotide reductase. annualreviews.org High levels of dATP act as a negative allosteric regulator of ribonucleotide reductase, the enzyme responsible for converting all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their deoxy- forms (dADP, dGDP, dCDP, dUDP). laboratorynotes.comannualreviews.org

This inhibition creates a severe imbalance in the dNTP pools, leading to a deficiency of dCTP, dGTP, and dTTP. annualreviews.orgyoutube.com Without adequate supplies of these other three essential precursors, DNA polymerases cannot proceed, effectively halting DNA replication. youtube.comnih.gov This mechanism is a primary reason why conditions leading to deoxyadenosine accumulation, such as adenosine (B11128) deaminase (ADA) deficiency, result in a failure of rapidly dividing cells to proliferate. Studies have shown that in cultured human fibroblasts, the presence of deoxyadenosine (when its degradation is blocked) significantly decreases the rate of DNA synthesis as it gets converted to dATP. nih.gov

| Enzyme | Effector Molecule | Effect on Enzyme Activity | Consequence for DNA Synthesis |

| Ribonucleotide Reductase | High levels of dATP | Inhibition | Decreased production of dCDP, dGDP, and dUDP, leading to a deficit of dCTP, dGTP, and dTTP, which halts DNA replication. laboratorynotes.comannualreviews.org |

| DNA Polymerase | Imbalanced dNTP pools | Stalling/Inhibition | Lack of necessary substrates (dCTP, dGTP, dTTP) prevents the extension of the DNA strand. youtube.comnih.gov |

Beyond inhibiting DNA synthesis, the accumulation of deoxyadenosine and its phosphorylated forms can directly induce DNA damage. In nondividing human lymphocytes, exposure to deoxyadenosine results in the accumulation of DNA strand breaks within hours. nih.govjci.org This damage is a critical trigger for subsequent toxic events within the cell.

The types of DNA damage can include the formation of complex lesions. For instance, oxidative stress can lead to the creation of 8,5′-cyclo-2′-deoxyadenosine (cdA), a bulky lesion that distorts the DNA helix and obstructs the processes of DNA replication and transcription. pnas.orgfrontiersin.org

Cells possess several sophisticated DNA repair pathways to counteract such damage, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and double-strand break repair. nih.gov

Base Excision Repair (BER): This pathway typically handles damage to single bases, such as those caused by oxidation or deamination. It involves enzymes like DNA glycosylases that recognize and remove the damaged base.

Nucleotide Excision Repair (NER): NER is responsible for removing bulky lesions that distort the DNA double helix, such as the aforementioned cdA adducts. pnas.org Deficiencies in the NER pathway can lead to the accumulation of these lesions. pnas.org

Poly(ADP-ribose) Polymerase (PARP): The presence of DNA strand breaks, a key consequence of deoxyadenosine toxicity, activates PARP-1. nih.govjci.org PARP-1 is a crucial protein in the repair of single-strand breaks. However, its overactivation in response to extensive DNA damage can deplete cellular energy stores, contributing to cell death. nih.govjci.org

While these repair mechanisms are essential for maintaining genomic stability, their continuous activation in the face of overwhelming damage caused by deoxyadenosine accumulation can be detrimental.

| DNA Lesion/Damage | Causative Factor | Cellular Repair Pathway |

| DNA Strand Breaks | Deoxyadenosine accumulation | Poly(ADP-ribose) Polymerase (PARP)-mediated repair. nih.govjci.org |

| 8,5′-cyclo-2′-deoxyadenosine (cdA) | Oxidative stress | Nucleotide Excision Repair (NER). pnas.org |

| Base Modifications (Oxidation, Deamination) | Endogenous metabolic processes | Base Excision Repair (BER). |

Impact of Deoxyadenosine Phosphate (B84403) Accumulation on DNA Synthesis

Mechanisms of Deoxyadenosine Toxicity at the Cellular Level

The toxicity of deoxyadenosine, particularly in lymphoid cells, is a well-studied phenomenon driven by a cascade of metabolic disturbances. The process requires the intracellular phosphorylation of deoxyadenosine to its mono-, di-, and triphosphate forms. nih.govjci.orgnih.gov Mutant cells unable to phosphorylate deoxyadenosine are resistant to its toxic effects. pnas.org

Two primary, interconnected mechanisms are responsible for deoxyadenosine-induced cell death:

Inhibition of Ribonucleotide Reductase: As previously detailed, the accumulation of dATP potently inhibits ribonucleotide reductase. annualreviews.orgnih.gov This leads to the depletion of other dNTPs, cessation of DNA synthesis, and cell cycle arrest, which is particularly toxic to dividing cells.

DNA Strand Break-Induced NAD+ and ATP Depletion: A crucial mechanism, especially in non-dividing lymphocytes, begins with the formation of DNA strand breaks. nih.govjci.org These breaks trigger the robust activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov PARP uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) polymers at the site of the break, a critical step in recruiting repair machinery. However, massive activation of PARP leads to a rapid and severe depletion of the cell's NAD+ pool. nih.govjci.org

The depletion of NAD+, a vital coenzyme in cellular redox reactions, cripples the cell's ability to produce energy. This leads to a subsequent and significant drop in intracellular ATP levels. nih.govjci.org The combination of stalled DNA repair, genomic damage, and a profound energy crisis culminates in programmed cell death (apoptosis). nih.govnih.gov Inhibiting PARP with compounds like nicotinamide can prevent NAD+ and ATP depletion and protect lymphocytes from deoxyadenosine-induced death, even without preventing the initial DNA strand breaks or dATP accumulation. nih.govjci.org

This dual-pronged attack—crippling DNA synthesis through dNTP imbalance and inducing an energy crisis via DNA damage and PARP hyperactivation—underlies the potent and specific toxicity of deoxyadenosine.

Dysfunction Induced by Elevated Intracellular Deoxyadenosine Triphosphate Concentrations

Elevated intracellular concentrations of deoxyadenosine triphosphate (dATP) are a significant cause of cellular dysfunction, particularly in lymphocytes. This accumulation is a key pathological feature in certain genetic disorders, most notably Adenosine Deaminase (ADA) deficiency, a form of severe combined immunodeficiency (SCID). In ADA deficiency, the inability to deaminate deoxyadenosine leads to its phosphorylation and subsequent accumulation as dATP within cells. acpjournals.orgsci-hub.se

The primary mechanism of dATP-induced toxicity is the inhibition of ribonucleotide reductase, a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. pnas.org By potently inhibiting this enzyme, high levels of dATP disrupt the balanced supply of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication and repair. This imbalance can lead to stalled replication forks, DNA damage, and ultimately, apoptosis (programmed cell death).

Lymphoid cells, especially T lymphoblasts, are particularly sensitive to the toxic effects of deoxyadenosine and its phosphorylated derivatives compared to B lymphoblasts. acpjournals.orgsci-hub.se This selective toxicity is attributed to the higher activity of deoxynucleoside kinases in T cells, which efficiently phosphorylate deoxyadenosine to dAMP, the precursor for dATP. The accumulation of dATP is more pronounced in T-cell lines than in B-cell lines when exposed to deoxyadenosine. pnas.org

Furthermore, elevated dATP levels can interfere with other cellular processes. For instance, in ADA-deficient patients, erythrocytes have been found to contain significantly increased levels of dATP, which can equal or even exceed the levels of adenosine triphosphate (ATP). nih.gov This drastic alteration in the nucleotide pool can have widespread consequences on cellular energy metabolism and signaling pathways. Studies have also shown that elevated concentrations of nucleoside reverse transcriptase inhibitor (NRTI) triphosphates, which are structurally similar to dATP, can lead to mitochondrial toxicity. natap.org

The following table summarizes the impact of elevated dATP on various cellular components and processes:

| Cellular Component/Process | Effect of Elevated dATP | References |

| Ribonucleotide Reductase | Potent inhibition | pnas.org |

| DNA Synthesis | Inhibition due to imbalanced dNTP pools | acpjournals.orgsci-hub.se |

| Lymphocytes (especially T-cells) | Selective toxicity and apoptosis | acpjournals.orgsci-hub.sepnas.org |

| Erythrocytes | Accumulation of dATP, altered nucleotide pools | nih.gov |

| Mitochondria | Potential for toxicity (inferred from NRTI studies) | natap.org |

Molecular Basis of Immunodeficiency Linked to Deoxyadenosine Metabolites

The molecular basis of immunodeficiency in disorders like Adenosine Deaminase (ADA) deficiency is intrinsically linked to the toxic accumulation of deoxyadenosine and its phosphorylated metabolite, dATP. acpjournals.orgsci-hub.se ADA is a crucial enzyme in the purine (B94841) salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine into inosine (B1671953) and deoxyinosine, respectively. aai.orgfrontiersin.org A deficiency in ADA leads to the accumulation of its substrates, primarily deoxyadenosine, which is then readily phosphorylated by kinases within cells, leading to high intracellular concentrations of dATP. acpjournals.orgsci-hub.se

The lymphotoxicity of these metabolites is a central feature of the resulting immunodeficiency. frontiersin.org Lymphocytes, particularly of the T-cell lineage, are highly susceptible to the cytotoxic effects of deoxyadenosine. acpjournals.orgsci-hub.se This heightened sensitivity is due to their high capacity to transport and phosphorylate deoxyadenosine, leading to a significant build-up of dATP. pnas.org The accumulation of dATP inhibits ribonucleotide reductase, thereby disrupting DNA synthesis and repair, which is particularly detrimental to proliferating lymphocytes during their development and response to antigens. acpjournals.orgsci-hub.se

In addition to inhibiting DNA synthesis, deoxyadenosine metabolites can induce apoptosis in lymphocytes. frontiersin.org High concentrations of deoxyadenosine are directly cytotoxic and are considered a primary cause of lymphotoxicity in ADA-SCID. frontiersin.org This leads to profound lymphopenia, affecting T-lymphocytes, B-lymphocytes, and natural killer (NK) cells, which is a hallmark of the disease. nih.gov

Furthermore, deoxyadenosine can interfere with essential cellular processes beyond DNA replication. It has been proposed that deoxyadenosine can inhibit S-adenosylmethionine-mediated transmethylation reactions. ashpublications.org These methylation reactions are vital for numerous cellular functions, including the methylation of DNA and other molecules crucial for normal cell differentiation and viability. acpjournals.orgsci-hub.se

The following table outlines the key molecular events contributing to immunodeficiency in the context of elevated deoxyadenosine metabolites:

| Molecular Event | Consequence | References |

| ADA Enzyme Deficiency | Accumulation of deoxyadenosine | acpjournals.orgsci-hub.seaai.org |

| Phosphorylation of Deoxyadenosine | High intracellular levels of dATP | acpjournals.orgsci-hub.sepnas.org |

| Inhibition of Ribonucleotide Reductase | Impaired DNA synthesis and repair | acpjournals.orgsci-hub.se |

| Induction of Apoptosis | Lymphopenia (loss of T, B, and NK cells) | frontiersin.orgnih.gov |

| Inhibition of Methylation Reactions | Disruption of normal cellular functions and differentiation | acpjournals.orgsci-hub.seashpublications.org |

Deoxyadenosine Phosphates in Gene Expression and Epigenetic Regulation

Involvement of Deoxyadenosine Monophosphate (dAMP) in Gene Expression Regulation

Deoxyadenosine monophosphate (dAMP) is a fundamental building block for DNA synthesis, but it also plays a role in the regulation of gene expression. ontosight.aiontosight.ai The interaction of dAMP with various proteins, such as transcription factors and enzymes, can modulate their activity and consequently influence gene expression patterns. ontosight.ai For instance, the binding of dAMP to transcription factors can alter their ability to bind to DNA, thereby regulating the transcription of target genes and influencing cellular responses to environmental cues. ontosight.ai

Research has shown that dAMP is involved in allosteric regulation of certain enzymes, which can indirectly affect gene expression. In Bacillus subtilis, dAMP binds to a specific site on the class Ib ribonucleotide reductase (RNR), an enzyme crucial for producing the building blocks of DNA. pnas.org This binding is important for the allosteric inhibition of the enzyme by dATP, highlighting a regulatory role for dAMP in maintaining the proper balance of deoxynucleotides, which is essential for faithful DNA replication and, by extension, the stable expression of the genome. pnas.org

Furthermore, studies on bacterial pathogens have revealed that dAMP can be converted to deoxyadenosine (dAdo) by certain enzymes, and this dAdo can then influence the host's immune response by modulating gene expression in immune cells. nih.gov For example, Staphylococcus aureus can produce dAdo from dAMP, which then triggers caspase-3-mediated death in human macrophages, a process involving significant changes in gene expression. nih.gov

The following table summarizes the known roles of dAMP in gene expression regulation:

| Mechanism | Effect on Gene Expression | References |

| Binding to Transcription Factors | Modulation of transcription factor activity and target gene expression. | ontosight.ai |

| Allosteric Regulation of Enzymes (e.g., RNR) | Indirectly influences the stability of gene expression by maintaining dNTP pools. | pnas.org |

| Precursor to Signaling Molecules (e.g., dAdo) | Can be converted to molecules that modulate host immune gene expression. | nih.gov |

N6-methyl-2′-deoxyadenosine in Erythropoiesis and Gene Regulation

N6-methyl-2′-deoxyadenosine (m6dA) is a DNA modification that has emerged as a key epigenetic regulator in various biological processes, including erythropoiesis and gene expression. In the context of erythropoiesis, the process of red blood cell formation, m6dA has been identified as an agonist that promotes the significant proliferation of burst-forming unit erythroid (BFU-E) progenitor cells. nih.gov It also suppresses apoptosis in erythroid progenitor cells (EPCs). nih.gov

Mechanistically, m6dA influences the expression of key genes involved in erythroid development. Transcriptome analysis has revealed that m6dA upregulates the expression of genes associated with EPCs, such as c-Kit, Myb, and Gata2. nih.gov Conversely, it downregulates the expression of transcription factors related to erythroid maturation, including Gata1, Spi1, and Klf1. nih.gov The upregulation of the c-Kit master gene and its downstream signaling pathways appears to be a crucial mechanism by which m6dA enhances and prolongs the expansion of EPCs. nih.gov

Beyond erythropoiesis, m6dA plays a broader role in gene regulation. It is considered an epigenetic mark that can influence transcriptional activity. In some systems, m6dA is found at transcription start sites and is associated with increased gene expression. In mammalian neurons, m6dA accumulates at promoters and gene coding sequences in response to neuronal activity, driving the expression of activity-induced genes. caymanchem.com This modification can affect the binding of transcription factors and other proteins to DNA, thereby modulating gene expression.

The following table summarizes the effects of N6-methyl-2'-deoxyadenosine on gene expression, particularly in erythropoiesis:

| Process | Effect of m6dA | Key Genes Affected | References |

| Erythropoiesis | Promotes hyperproliferation of BFU-E progenitors; represses apoptosis of EPCs. | Upregulated: c-Kit, Myb, Gata2. Downregulated: Gata1, Spi1, Klf1. | nih.gov |

| General Gene Regulation | Enhances transcriptional activity; associated with increased gene expression at transcription start sites. | Drives activity-induced gene expression (e.g., in neurons). | caymanchem.com |

Histone Phosphorylation and DNA Methylation in Gene Expression Control

Gene expression in eukaryotes is intricately controlled by epigenetic mechanisms, including histone modifications and DNA methylation. researchgate.netnih.gov These two processes are often interconnected and work in concert to regulate chromatin structure and the accessibility of DNA to the transcriptional machinery. nih.gov

Histone phosphorylation is a dynamic post-translational modification that can occur on serine, threonine, and tyrosine residues of histone proteins. biomodal.com It plays a crucial role in various cellular processes, including the control of gene expression, chromatin condensation during the cell cycle, and the DNA damage response. nih.gov The addition of a negatively charged phosphate group can alter the electrostatic interactions between histones and DNA, or serve as a docking site for regulatory proteins. Specific phosphorylation events are linked to the regulation of particular genes. For example, phosphorylation of histone H3 at serine 10 (H3S10ph) and histone H2B at serine 32 (H2BS32ph) has been associated with the expression of immediate-early genes like c-fos and c-jun. biomodal.com

DNA methylation typically involves the addition of a methyl group to the cytosine base in a CpG dinucleotide. nih.gov In many cases, DNA methylation in promoter regions is associated with gene silencing. nih.gov This can occur by directly inhibiting the binding of transcriptional activators or by recruiting methyl-binding proteins (MBPs) that, in turn, recruit corepressor complexes containing histone deacetylases (HDACs) and other chromatin-modifying enzymes. nih.gov

There is significant crosstalk between histone phosphorylation and DNA methylation. For instance, histone modifications can influence the recruitment of DNA methyltransferases (DNMTs) or, conversely, the methylation status of DNA can affect which histone-modifying enzymes are recruited to a specific genomic locus. nih.gov This interplay creates a complex regulatory network that fine-tunes gene expression in response to developmental and environmental signals.

The following table provides an overview of the roles of histone phosphorylation and DNA methylation in gene expression:

| Epigenetic Modification | General Role in Gene Expression | Mechanism of Action | References |

| Histone Phosphorylation | Generally associated with transcriptional activation, but can also be involved in repression. | Alters chromatin structure; creates binding sites for regulatory proteins. | nih.govbiomodal.com |

| DNA Methylation | Primarily associated with gene silencing, especially in promoter regions. | Inhibits binding of transcription factors; recruits repressor complexes. | nih.gov |

| Crosstalk | Coordinated regulation of gene expression. | Modifications can influence each other's placement and function. | nih.gov |

Chemical Reactivity and Structural Dynamics of Deoxyadenosine Phosphates

Oxidative Modifications and Radical Formation

The chemical stability of deoxyadenosine (B7792050) phosphates is a cornerstone of genetic integrity. However, these molecules are susceptible to oxidative modifications, often initiated by reactive oxygen species (ROS). This section explores the pathways of oxidative damage, focusing on the formation of radical species and subsequent DNA lesions.

One-Electron Oxidation of Deoxyadenosine Monophosphate (dAMP)

The oxidation of 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP) can be initiated by photosensitizers, such as lumazine, through a Type I mechanism. conicet.gov.arresearchgate.net In this process, the photosensitizer absorbs UV radiation and transitions to an excited triplet state. This excited state can then accept an electron from a dAMP molecule. conicet.gov.arresearchgate.net

This electron transfer is particularly efficient in acidic conditions (e.g., pH 5.5) and results in the consumption of molecular oxygen and the generation of hydrogen peroxide. conicet.gov.arresearchgate.net The process is a photosensitized oxidation where the photosensitizer itself is not consumed. conicet.gov.ar In contrast, under basic conditions (e.g., pH 10.5), this photochemical reaction is not observed. conicet.gov.arresearchgate.net The initial electron transfer from the nucleotide to the excited photosensitizer is a key step in this oxidative pathway. conicet.gov.ar Studies using norharmane as a photosensitizer have also demonstrated that electron transfer within a self-assembled complex with dAMP is the operative mechanism for its photosensitized oxidation. rsc.orgresearchgate.net

Generation of Deoxyadenosine Radical and Related Species

The one-electron oxidation of dAMP leads to the formation of a dAMP radical cation. The generation of deoxyadenosine radicals can also occur through other mechanisms. For instance, adenosylmethionine-dependent radical enzymes can generate the highly oxidizing 5'-deoxyadenosyl radical in an anaerobic environment. nih.gov This process involves the reductive cleavage of a C-S bond in S-adenosylmethionine, facilitated by a catalytic iron-sulfur cluster. nih.gov

Hydroxyl radicals (•OH), highly reactive oxygen species, can react with 2'-deoxyadenosine (dA) to generate radicals on both the base and the 2-deoxyribose moieties. researchgate.net The attack of a hydroxyl radical on the C5' position of the deoxyribose sugar abstracts a hydrogen atom, forming a carbon-centered radical. nih.govresearchgate.net This C5' radical is a key intermediate in the formation of more complex DNA lesions. nih.govnih.gov

Cyclo-Deoxyadenosine Isomers as DNA Lesions

A significant consequence of deoxyadenosine radical formation is the generation of 5',8-cyclo-2'-deoxyadenosine (cdA) isomers. researchgate.net These are tandem-type lesions where a new covalent bond forms between the C5' of the sugar and the C8 of the adenine (B156593) base. researchgate.netnih.govresearchgate.net This intramolecular cyclization occurs following the attack of the C5'-radical on the C8-position of the adenine base, which is then followed by one-electron oxidation of the resulting N7-radical. nih.govnih.gov

The formation of cdA lesions is exclusively generated by the attack of hydroxyl radicals. researchgate.netnih.gov These lesions exist as two diastereomers, the 5'R and 5'S forms, due to the two possible stereochemical configurations at the C5' position. researchgate.netnih.govresearchgate.net The relative formation of these diastereomers depends on factors such as the solvent and the conformation of the DNA. nih.gov In single-stranded DNA, the 5'R diastereomer is predominantly formed, while in double-stranded DNA, both are produced in similar amounts. pnas.org The formation of these cyclopurine lesions distorts the DNA helix, which can impede DNA replication and transcription. nih.govresearchgate.netpnas.org

| Lesion Type | Formation Mechanism | Key Intermediate | Resulting Isomers |

| 5',8-cyclo-2'-deoxyadenosine (cdA) | Intramolecular cyclization following hydroxyl radical attack | C5'-radical of deoxyribose | 5'R and 5'S diastereomers |

Mechanisms of Phosphodiester Bond Cleavage

The phosphodiester bond forms the backbone of DNA and its cleavage can have profound biological consequences. This section examines the chemical mechanisms that can lead to the rupture of this critical linkage in deoxyadenosine phosphates.

Cation-Mediated Cleavage of Phosphate (B84403) Diester Bonds

Certain metal cations can catalyze the hydrolysis of phosphodiester bonds. For example, cerium(III) ions have been shown to cleave the phosphate diester bond in dinucleotides like dApdA. researchgate.net The proposed mechanism involves the oxidation of two Ce³⁺ ions to Ce⁴⁺ by molecular oxygen, which results in a peroxide dianion coordinated to the two Ce⁴⁺ ions. researchgate.net This cerium peroxide complex then attacks the coordinated phosphate diester, leading to the release of 2'-deoxyadenosine. researchgate.net The cleavage of phosphodiester linkages is a fundamental process in nucleic acid metabolism, often facilitated by nuclease enzymes which can be metalloenzymes. d-nb.inforesearchgate.net

Electron-Induced Bond Rupture in Nucleotides

Low-energy electrons (LEEs), which can be generated during ionizing radiation, are capable of inducing bond rupture in nucleotides. aip.orgacs.org When LEEs interact with thin films of dAMP, they can cause decomposition of both the base and sugar moieties, as well as cleavage of the glycosidic and phosphodiester bonds. acs.org

The mechanism is thought to involve the formation of transient negative ions (TNIs) through electron capture. aip.orgacs.org These TNIs can then decay through dissociative electron attachment (DEA), leading to bond scission. aip.org Specifically for the phosphodiester bond, cleavage of the C—O—P linkage has been observed. aip.org Theoretical studies suggest that electron attachment to the pyrimidine (B1678525) bases can lead to the breaking of the C3'–O3' and C5'–O5' sigma bonds. researchgate.netnih.gov The process is initiated by electron capture by the nucleobase, which can then be transferred to the sugar-phosphate backbone, or by direct capture by the phosphate group at very low electron energies. aip.org

| Cleavage Initiator | Mechanism | Key Bond(s) Cleaved |

| Metal Cations (e.g., Ce³⁺) | Oxidation and formation of a reactive metal-peroxide complex | Phosphate diester bond |

| Low-Energy Electrons (LEEs) | Formation and decay of transient negative ions (TNIs) via dissociative electron attachment (DEA) | C—O—P (phosphodiester), N-glycosidic |

Conformational Dynamics and Energetics

The three-dimensional structure and energetic landscape of deoxyadenosine phosphates are fundamental to their biological roles. These characteristics are not static but exist in a dynamic equilibrium influenced by factors such as protonation state and molecular environment. Investigating these molecules in the gas phase allows for the study of their intrinsic properties, free from the complexities of solvent interactions.

Gas-Phase Conformations and Protonation States

The conformation of deoxyadenosine monophosphate (dAMP) in the gas phase has been elucidated through a combination of infrared multiple photon dissociation (IRMPD) action spectroscopy and theoretical electronic structure calculations. nih.gov These studies reveal distinct structural preferences depending on the charge state of the molecule.

For the deprotonated form, [dAMP-H]⁻, where deprotonation occurs on the phosphate group, the most stable conformations feature the deoxyribose sugar moiety in a C3'-endo pucker and the adenine nucleobase in an anti orientation relative to the sugar. nih.govru.nl While this ground-state conformer is dominant, several other stable, low-energy conformers, differing mainly in the orientation of the phosphate ester group, are also experimentally accessible. nih.govru.nl In resonant two-photon photodetachment studies, the onset for electron detachment from the base in deprotonated dAMP⁻ is approximately 5.7 eV. royalsocietypublishing.orgworktribe.com

Protonation significantly alters the conformational preferences of the molecule. illinois.edu Systematic studies of protonated 2'-deoxyadenosine ([dAdo+H]⁺) provide insight into how protonation affects the orientation of the nucleobase and the puckering of the sugar. illinois.eduru.nl Theoretical calculations and IRMPD spectroscopy show that for protonated deoxyadenosine and its analogs, the N3 position on the adenine base is the most favorable site of protonation. ru.nlacs.org This is energetically preferred over protonation at the N1 or N7 positions by more than 25 kJ/mol. ru.nlacs.org A key consequence of N3 protonation is that it favors a syn orientation of the nucleobase. ru.nl

The relative stabilities of these conformations are highly dependent on the specific site of protonation, the orientation of the nucleobase (syn vs. anti), and the sugar pucker configuration. ru.nl

Table 1: Preferred Gas-Phase Conformations of Deoxyadenosine Monophosphate

| State | Preferred Sugar Pucker | Preferred Nucleobase Orientation | Protonation Site |

|---|---|---|---|

| Deprotonated [dAMP-H]⁻ | C3'-endo | Anti | Phosphate Group |

Table 2: Relative Free Energies of Protonated Deoxyadenosine ([dAdo+H]⁺) Conformers

| Protonation Site | Relative Free Energy (kJ/mol) |

|---|---|

| N3 | 0 (Ground State) |

| N1 | > 20 |

| N7 | > 30 |

Data derived from theoretical calculations, indicating the significantly higher stability of the N3-protonated conformer. ru.nl

Impact of Analogs on Catalytic Loop Flexibility in DNAzymes

DNAzymes are catalytic DNA molecules, and the 10-23 DNAzyme is a well-studied example capable of cleaving RNA substrates. mdpi.comthno.org Its function is highly dependent on the structure and flexibility of its 15-nucleotide catalytic loop. mdpi.comnih.govmdpi.com Introducing analogs of deoxyadenosine into this loop serves as a powerful method to probe structure-function relationships and modulate catalytic activity. nih.gov

Research has focused on modifying the adenine residues within the catalytic core, particularly the A9 position. researchgate.netnih.gov A structure-activity relationship study using various 2'-deoxyadenosine analogs at this position found that modifications introducing functional groups capable of forming hydrogen bonds, such as amino and hydroxyl groups, enhance the rate of catalysis. researchgate.netnih.gov Conversely, large, bulky groups like phenyl and tert-butylphenyl diminish activity. nih.gov This suggests that specific interactions and the spatial arrangement within the loop are critical. Furthermore, a flexible alkyl linker for attaching these functional groups was found to be preferable for optimizing their positive effects. researchgate.netnih.gov

The flexibility of the catalytic loop is a critical parameter for activity. nih.govmdpi.com This was demonstrated in a study involving the substitution of deoxyadenosine with 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA), a rigid analog that locks the glycosidic torsion angle. nih.govmdpi.com The introduction of cdA into the catalytic loop, particularly the R-diastereomer at position 5 (RcdA5), strongly inhibited the DNAzyme's catalytic activity. nih.govmdpi.com Theoretical studies revealed that this inhibition stems from a loss of flexibility in the catalytic loop, which in turn hinders the proper positioning of essential divalent metal ions (like Mg²⁺) required for catalysis. nih.govmdpi.com This increased rigidity hampers the dynamic conformational changes necessary for the enzyme to function optimally. nih.gov

These findings collectively underscore that both the chemical nature of the nucleobase analogs and the resulting structural dynamics, especially the flexibility of the catalytic loop, are key determinants of DNAzyme function.

Table 3: Effect of Deoxyadenosine Analogs on 10-23 DNAzyme Activity

| Analog Type | Position in Catalytic Loop | Effect on Activity | Inferred Impact on Loop |

|---|---|---|---|

| 8-aza-7-deaza-2'-deoxyadenosine with H-bonding groups (e.g., amino, hydroxyl) | A9 | Enhancement | Facilitates favorable interactions |

| 8-aza-7-deaza-2'-deoxyadenosine with bulky groups (e.g., phenyl) | A9 | Inhibition | Steric hindrance |

| 5',8-cyclo-2'-deoxyadenosine (cdA) | A5, A15 | Inhibition (Strong for RcdA5) | Increased rigidity, hampering flexibility |

Advanced Methodologies in Deoxyadenosine Phosphate Research

In Vitro Enzymatic Synthesis Systems for Deoxyadenosine (B7792050) Triphosphate

The production of deoxyadenosine triphosphate (dATP) through in vitro enzymatic synthesis presents a highly specific and environmentally favorable alternative to traditional chemical methods. mdpi.commdpi.com This approach utilizes enzymes as biocatalysts to perform phosphorylation cascades, converting deoxyadenosine or its monophosphate form into the desired triphosphate. mdpi.commdpi.com These biocatalytic systems can employ either purified enzymes in a one-pot reaction or whole-cell catalysts that harness the cell's metabolic machinery. mdpi.comfrontiersin.org

The efficiency of dATP synthesis is highly dependent on the optimization of various reaction parameters. Research has demonstrated that using whole-cell biocatalysts, such as Saccharomyces cerevisiae, can lead to high yields through the systematic optimization of the cellular environment. mdpi.com In one such study, response surface methodology was employed to fine-tune multiple variables to maximize dATP production from deoxyadenosine monophosphate (dAMP). mdpi.comresearchgate.net The study identified a set of optimal conditions that resulted in a substrate conversion rate of 93.80% and a final dATP concentration of 2.10 g/L, a fourfold increase compared to pre-optimization levels. mdpi.comresearchgate.net

Key optimized parameters included the concentrations of the substrate, energy sources, and essential cofactors, as well as physical conditions like pH and temperature. mdpi.comresearchgate.net For instance, the presence of glucose, acetaldehyde, and specific ions like Mg²⁺ and K⁺ was found to be critical for enhancing the metabolic flux towards ATP production, which in turn drives dATP synthesis. mdpi.comnih.gov

Table 1: Optimized Biocatalytic Conditions for dATP Synthesis using S. cerevisiae

| Parameter | Optimal Value |

|---|---|

| dAMP | 1.40 g/L |

| Glucose | 40.97 g/L |

| MgCl₂·6H₂O | 4.00 g/L |

| KCl | 2.00 g/L |

| NaH₂PO₄ | 31.20 g/L |

| Yeast (wet weight) | 300.00 g/L |

| Ammonium Chloride | 0.67 g/L |

| Acetaldehyde | 11.64 mL/L |

| pH | 7.0 |

| Temperature | 29.6 °C |

Data sourced from Li et al. (2023) mdpi.comresearchgate.net

In whole-cell systems, the native glycolytic (EMP) pathway serves as an internal ATP regeneration system, breaking down glucose to produce ATP. nih.gov The efficiency of this pathway can be enhanced by adding chemical effectors that increase its metabolic flux. nih.gov

For systems using purified enzymes, several external ATP regeneration strategies are commonly employed. mdpi.combionukleo.com These typically involve a substrate with high phosphoryl group transfer potential and a corresponding kinase. bionukleo.com

Common In Vitro ATP Regeneration Systems:

Pyruvate (B1213749) Kinase (PK) / Phosphoenolpyruvate (B93156) (PEP): This system uses the high-energy phosphate (B84403) compound PEP to convert ADP back to ATP, catalyzed by pyruvate kinase. It has been shown to significantly increase the conversion of nucleosides to their triphosphate forms. mdpi.comfrontiersin.org

Acetate (B1210297) Kinase (AcK) / Acetyl Phosphate (AcP): Acetyl phosphate serves as an economical phosphate donor for ATP regeneration by acetate kinase. mdpi.combionukleo.com

Polyphosphate Kinase (PPK) / Polyphosphate (PolyP): This system uses inorganic polyphosphate, a cost-effective phosphate donor, making it an increasingly attractive option for large-scale synthesis. mdpi.combionukleo.com

The implementation of these regeneration systems is crucial for making the biocatalytic synthesis of dATP both efficient and economically viable. bionukleo.com

Optimization of Biocatalytic Conditions

Spectroscopic Techniques for Molecular Characterization

Advanced spectroscopic techniques provide powerful tools for probing the intricate molecular details of deoxyadenosine phosphate, including its electronic structure, anionic states, and three-dimensional conformation.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the chemical composition and electronic state of atoms within a molecule. In the study of deoxyadenosine monophosphate (dAMP), XPS has been instrumental in understanding the damage induced by low-energy electrons, which is relevant to the effects of ionizing radiation on DNA. nih.gov

By irradiating thin films of dAMP with low-energy electrons and monitoring the elemental transitions of oxygen (O 1s), carbon (C 1s), and nitrogen (N 1s), researchers can observe chemical modifications in situ. nih.gov Studies have shown that electron interaction causes the decomposition of both the adenine (B156593) base and the deoxyribose sugar, as well as the cleavage of the N-glycosidic bond (connecting the base and sugar) and the phosphoester bonds. nih.gov Analysis of the XPS spectra allows for the identification of damage to specific molecular components. aip.org For example, changes in the O 1s peak can indicate the cleavage of C-O-P phosphoester bonds. aip.org

Table 2: XPS Analysis of dAMP Components

| Element | Binding Energy (eV) | Assignment |

|---|---|---|

| O 1s | ~531.3 eV | P-only bound oxygen on the phosphate group |

| O 1s | ~532.8 eV | C-O-C, C-O-H, and C-O-P bonds (sugar and phosphoester) |

| C 1s | ~286.4 eV | Sugar carbon atoms |

| C 1s | ~287.6 eV | Carbon atoms in the nucleobase ring |

Data sourced from S. D. McKee et al. (2019) aip.org

These findings suggest that the damage is primarily mediated by the formation and decay of transient negative ions. nih.gov

Negative-ion Photoelectron Spectroscopy (PES) is an experimental technique used to measure the electron binding energies of negative ions, providing direct insight into the stability and electronic structure of anionic species. nih.gov This method has been applied to study the anion radical of deoxyadenosine in the gas phase, often paired with other nucleosides or bases like thymine (B56734) (T). nih.gov

Experiments on the 2′-deoxyadenosine···thymine (dAT•–) dimer have successfully characterized its properties as a stable valence-bound anion, where the excess electron is captured to form a radical anion. nih.gov PES spectra of dAT•– show a characteristic broad peak, from which key energetic values can be determined. nih.gov

Table 3: Experimental PES Data for the 2′-deoxyadenosine···thymine Anion Radical (dAT•–)

| Parameter | Description | Experimental Value (eV) |

|---|---|---|

| Adiabatic Electron Affinity (AEA) | The minimum energy required to remove the excess electron from the anion; the energy difference between the ground states of the anion and the neutral molecule. | ~1.1 eV |

| Vertical Detachment Energy (VDE) | The energy required to detach the electron from the anion without changing the geometry, corresponding to the maximum intensity of the PES peak. | ~1.9 eV |

Data sourced from D. R. Borst et al. (2021) nih.gov